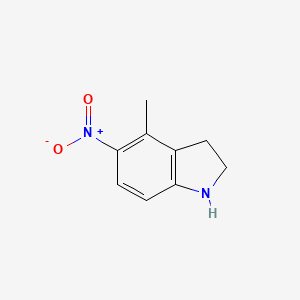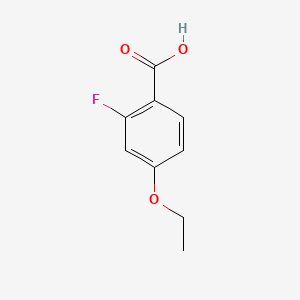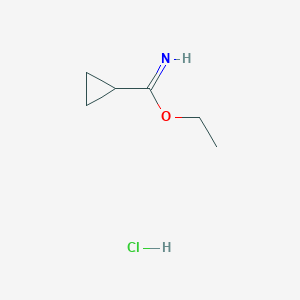![molecular formula C11H10ClF3O2 B1320368 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride CAS No. 60626-15-5](/img/structure/B1320368.png)
2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride is an organic compound with the molecular formula C11H10ClF3O2 and a molecular weight of 266.65 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanoyl chloride moiety. It is primarily used in proteomics research and various chemical synthesis applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride typically involves the reaction of 3-(trifluoromethyl)phenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction.
科学的研究の応用
2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for proteomics studies.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is leveraged in the modification of proteins and other biomolecules, enabling the study of their structure and function.
類似化合物との比較
- 2-[3-(Trifluoromethyl)phenoxy]acetyl chloride
- 2-[3-(Trifluoromethyl)phenoxy]propionyl chloride
- 2-[3-(Trifluoromethyl)phenoxy]valeryl chloride
Comparison: While these compounds share the trifluoromethylphenoxy group, they differ in the length and structure of the acyl chloride chain. 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride is unique due to its specific butanoyl chloride moiety, which influences its reactivity and applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it particularly valuable in pharmaceutical and chemical research.
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-9(10(12)16)17-8-5-3-4-7(6-8)11(13,14)15/h3-6,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHQAGTGONDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602807 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60626-15-5 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)









![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)
